molecular formula C14H32FeO4 B12286682 2-Ethylhexanoic acid;iron;propan-2-ol

2-Ethylhexanoic acid;iron;propan-2-ol

Cat. No.: B12286682
M. Wt: 320.25 g/mol
InChI Key: GCDBQBNMPOKFEM-UHFFFAOYSA-N
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Description

Significance of Organometallic Compounds in Contemporary Chemical Science

Organometallic chemistry is a field that merges the principles of organic and inorganic chemistry, focusing on compounds that contain at least one chemical bond between a carbon atom of an organic molecule and a metal. solubilityofthings.comwikipedia.orgsolubilityofthings.com These compounds are not merely a chemical curiosity; they are fundamental to numerous modern chemical processes and materials science applications. solubilityofthings.com The unique metal-carbon bond imparts distinct properties and reactivity profiles that are not typically found in purely organic or inorganic substances. solubilityofthings.com

The significance of organometallic compounds is underscored by their extensive use as catalysts in industrial chemical reactions, where they can dramatically increase reaction rates and selectivity. wikipedia.org Transition metal complexes, in particular, are pivotal in catalysis, facilitating complex transformations like cross-coupling and polymerization reactions that are integral to the synthesis of polymers, pharmaceuticals, and other high-value products. solubilityofthings.comwikipedia.org For instance, organometallic reagents are essential for forming carbon-carbon bonds, allowing chemists to construct complex molecular architectures. solubilityofthings.com Their diverse structures and the ability of the metal center to exist in various oxidation states provide a versatility that is harnessed in countless catalytic cycles. solubilityofthings.com This intricate balance between the metal and the organic ligand functionality is a cornerstone of modern synthetic chemistry. solubilityofthings.com

Overview of Iron Carboxylate Complexes within Coordination Chemistry and Applied Research

Within the vast family of organometallic compounds, transition metal carboxylate complexes are a major subclass. These are coordination complexes where a transition metal is bonded to one or more carboxylate ligands (RCO₂⁻). wikipedia.org Carboxylate ligands are versatile, capable of binding to metal ions in several different ways, most commonly in a monodentate (using one oxygen atom), a bidentate (using both oxygen atoms to chelate the metal), or a bridging fashion (linking two or more metal centers). wikipedia.orgresearchgate.net This structural flexibility allows for the formation of a wide array of mononuclear, binuclear, and polynuclear complexes with diverse chemical and physical properties. acs.orgresearchgate.net

Iron, being an abundant, low-cost, and environmentally benign transition metal, forms carboxylate complexes that are of significant interest. nih.govacs.org Iron(II) and Iron(III) are the most common oxidation states. The coordination environment around the iron center is highly flexible, often resulting in versatile geometries. For example, in some complexes, an iron(II) ion can be hexacoordinated to four nitrogen donors from a primary ligand and two oxygen donors from a bidentate carboxylate. acs.org The study of iron carboxylate complexes is also crucial for understanding biological systems, as carboxylate groups from amino acid side chains (aspartate and glutamate) are common ligands for iron in the active sites of non-heme iron proteins. wikipedia.org In applied research, these complexes serve as precursors for the synthesis of iron-containing materials and as catalysts for oxidation reactions. acs.orgresearchgate.net

Research Landscape of Iron 2-Ethylhexanoate (B8288628) and Related Iron Species

Iron 2-ethylhexanoate is a specific and commercially important iron carboxylate complex. cognitivemarketresearch.com The 2-ethylhexanoate ligand, derived from 2-ethylhexanoic acid, is a medium-chain carboxylate that imparts good solubility in non-polar organic solvents, a valuable property for many applications. wikipedia.orgresearchgate.net This compound, often referred to as iron octoate, is typically a salt of ferric iron (Fe³⁺) and 2-ethylhexanoic acid. kpi.ua

Research into iron(III) 2-ethylhexanoate has revealed its utility in several domains:

Catalysis : It has been identified as a novel and mild Lewis acid catalyst. For example, it effectively catalyzes the stereoselective hetero-Diels–Alder reaction, producing specific isomers with high diastereoisomeric excess. rsc.org

Materials Science : Metal 2-ethylhexanoates are widely used as metal-organic precursors for the synthesis of advanced materials like binary or multimetallic oxides through methods such as sol-gel processing or metal organic deposition (MOD). researchgate.net

Polymer Chemistry : It is incorporated into formulations like silicone elastomers to act as a thermal stabilizer, enhancing high-temperature stability by counteracting oxidative degradation. kpi.ua It is also used as a drier for paints and inks and as a promoter for unsaturated polyesters.

The global market for iron 2-ethylhexanoate, used in coatings and oil additives, highlights its industrial relevance and the ongoing interest in its properties and applications. cognitivemarketresearch.com

Table 1: Research Applications of Iron 2-Ethylhexanoate

Research Area Specific Application Key Finding/Function Reference
Organic Synthesis Lewis Acid Catalysis Catalyzes stereoselective hetero-Diels-Alder reactions. rsc.org
Polymer Science Thermal Stabilizer Improves high-temperature stability of silicone elastomers. kpi.ua
Coatings Industry Drier for Paints/Inks Accelerates the drying process of coatings.
Materials Science Precursor Used in metal organic deposition (MOD) for oxide materials. researchgate.net

Scope and Academic Relevance of Investigating Multi-Component Chemical Systems involving Iron, Carboxylate Ligands, and Ancillary Solvents

The investigation of a system comprising not just the iron carboxylate but also an ancillary solvent like propan-2-ol (isopropanol) is of significant academic relevance. Chemical reactions are rarely performed in the absence of a solvent, and the solvent can play a much more active role than simply being an inert medium. The study of such multi-component systems is crucial for a deeper understanding of reaction mechanisms, kinetics, and product formation. nih.govjlu.edu.cn

The academic relevance stems from several key aspects:

Solvation Effects : Organic solvents can influence the sensitivity, stability, and even the absorption wavelength of metal complexes. The interaction between the solvent and the complex is known as solvation, and it can significantly alter the complex's properties. jlu.edu.cn

Ligand Exchange and Reactivity : Solvents, especially those with coordinating atoms like the oxygen in propan-2-ol, can potentially act as ligands, competing with or participating in reactions alongside the primary carboxylate ligand. This can influence the structure of the catalytic species and the reaction pathway. wikipedia.org

Synthesis and Crystallization : The choice of solvent is critical during the synthesis of metal complexes. Alcohols are often used in the synthesis of iron carboxylates to dissolve reactants and facilitate the crystallization of the final product. acs.org The solvent's properties (polarity, boiling point, coordinating ability) dictate the solubility of reactants and the purity and crystal quality of the resulting complex.

Therefore, a thorough investigation of the "2-Ethylhexanoic acid;iron;propan-2-ol" system provides a valuable model for understanding the intricate interplay between a metal center, its primary organic ligand, and the surrounding solvent environment, which is fundamental to optimizing existing applications and discovering new catalytic functionalities.

Properties

IUPAC Name

2-ethylhexanoic acid;iron;propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.2C3H8O.Fe/c1-3-5-6-7(4-2)8(9)10;2*1-3(2)4;/h7H,3-6H2,1-2H3,(H,9,10);2*3-4H,1-2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDBQBNMPOKFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)O.CC(C)O.CC(C)O.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32FeO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of Iron 2 Ethylhexanoate

Established Synthetic Pathways for Iron 2-Ethylhexanoate (B8288628) Complexes

The formation of iron 2-ethylhexanoate can be achieved through various synthetic strategies, primarily involving the reaction of an iron source with 2-ethylhexanoic acid or its derivatives.

Several direct synthesis methods for preparing iron 2-ethylhexanoate are prominent in chemical literature and industrial practice. One common approach involves the metathesis reaction between an alkali metal salt of 2-ethylhexanoic acid and an iron salt, typically a sulfate (B86663) or nitrate. researchgate.net This method is advantageous due to the high yields often achieved. researchgate.net

Another established route is the reaction of iron oxides or hydroxides with 2-ethylhexanoic acid. google.com However, this process can be slow and may result in products contaminated with unreacted starting materials, which can be challenging to remove. google.com A more controlled synthesis involves the reaction of iron(II) ethanolate (B101781) with 2-ethylhexanoic acid. google.com This reaction can be conducted in two stages: an initial reaction under an inert atmosphere, followed by an oxidation step. google.com

Furthermore, the anodic dissolution of metallic iron in a solution containing 2-ethylhexanoic acid represents an electrochemical pathway to synthesize the complex. google.com The industrial production of the precursor, 2-ethylhexanoic acid, typically starts from propylene, which undergoes hydroformylation to butyraldehyde, followed by aldol (B89426) condensation, hydrogenation, and finally oxidation to yield the carboxylic acid. atamanchemicals.comwikipedia.org

The stoichiometry of reactants and the specific reaction conditions are critical factors that dictate the outcome and purity of the synthesis. In the synthesis of iron(III) 2-ethylhexanoate from iron(II) ethanolate, a stoichiometric molar ratio of 1:3 between the iron precursor and 2-ethylhexanoic acid is considered optimal. google.com Using a significant excess of the acid can lead to corrosion of the reaction equipment and may necessitate additional purification steps. google.com

The reaction is typically managed under controlled temperatures. For instance, the initial reaction between iron(II) ethanolate and 2-ethylhexanoic acid is often carried out at a temperature of 40 to 50 °C under a protective nitrogen atmosphere to prevent unwanted side reactions. google.com Subsequent oxidation and purification steps, such as distillation to remove volatile byproducts, may involve heating to higher temperatures, for example, up to 119-135°C. google.comprepchem.com

Table 1: Examples of Reaction Conditions for Iron Ethylhexanoate Synthesis

Precursors Stoichiometric Ratio (Iron:Acid) Solvent Temperature Other Conditions Source
Iron(II) ethanolate, 2-Ethylhexanoic acid 1:3 (preferred) Ethanol or none 40-50°C Initial reaction under N₂ gas, then oxidation google.com
Vanadium pentoxide, Iron powder, 2-Ethylhexanoic acid (0.895 mol Fe : 2.402 mol acid) Mineral spirits 70°C, then 135°C Air sparge, vacuum to remove water prepchem.com
Powdered metals, 2-Ethylhexanoic acid Not specified Mineral oil Heated Presence of water and oxygen google.com

Solvents and stabilizers play a crucial role in the synthesis of iron 2-ethylhexanoate, influencing reactant solubility, reaction rate, and the stability of the final product. Ethanol is a commonly used solvent, particularly in the synthesis route starting from iron(II) ethanolate. google.com Other organic solvents such as mineral spirits, acetone, and acetonitrile (B52724) are also employed, especially in methods like anodic dissolution. google.comprepchem.com The choice of solvent is critical as these complexes are valued for their solubility in nonpolar media. atamanchemicals.comwikipedia.org

Stabilizers are sometimes incorporated to enhance the thermal stability of the product, particularly for its application in high-temperature environments like silicone elastomers. kpi.ua For instance, hexylene glycol has been used as a stabilizer in the synthesis of mixed vanadium-iron 2-ethylhexanoate. prepchem.com Iron 2-ethylhexanoate itself is often supplied commercially as a solution in mineral spirits, which acts as a carrier and solvent. kpi.ua

Table 2: Solvents and Stabilizers in Iron 2-Ethylhexanoate Synthesis

Substance Role Context of Use Source
Ethanol Solvent Synthesis from iron(II) ethanolate google.com
Mineral Spirits Solvent / Diluent Synthesis and final product formulation prepchem.comkpi.ua
Acetone / Acetonitrile Solvent Anodic dissolution of metals google.com
Hexylene Glycol Stabilizer Mixed-metal complex synthesis prepchem.com
1-Methyl-2-pyrrolidone (NMP) Solvent Nanoparticle synthesis nih.gov

Synthesis of Mixed-Metal 2-Ethylhexanoate Complexes

The synthesis of mixed-metal complexes containing iron and other metals, such as vanadium, has been developed for specific catalytic applications. A method for producing vanadium-iron 2-ethylhexanoate involves reacting a mixture of vanadium pentoxide, iron powder, and 2-ethylhexanoic acid. prepchem.com The reaction is facilitated by an air sparge and heating, with hexylene glycol added as a stabilizer. prepchem.com Such heterometallic complexes are part of a broader class of materials where the combination of different metals can provide synergistic effects in catalytic or material properties. researchgate.net The general approach for creating these complexes often involves reacting a mixture of metal precursors with the carboxylic acid under controlled conditions. google.com

Design and Synthesis of Iron 2-Ethylhexanoate as Soluble Organometallic Precursors

Iron 2-ethylhexanoate is specifically designed and synthesized to serve as a highly soluble organometallic precursor. americanelements.com Its lipophilic nature, derived from the branched C8 carbon chain of the ethylhexanoate ligand, makes it readily soluble in non-aqueous, nonpolar organic solvents. atamanchemicals.comwikipedia.org This property is crucial for its use in metal-organic deposition (MOD), where it can be applied in solution to form thin films for microelectronics or other advanced materials. researchgate.netgoogle.com The compound is part of a larger family of metal alkanoates that are widely used as precursors in materials science due to their solubility and ability to decompose cleanly to form metal oxides or alloys. nih.govresearchgate.net

Purification and Isolation Techniques for Research-Grade Iron 2-Ethylhexanoate

Achieving research-grade purity for iron 2-ethylhexanoate is essential for applications in fields like microelectronics, which demand extremely pure chemical precursors. google.com However, purification can be challenging, as direct synthesis methods can result in contamination with unreacted starting materials like metal oxides. google.com A key purification step involves distillation to remove volatile components, such as the solvent (e.g., ethanol), excess 2-ethylhexanoic acid, and other volatile byproducts formed during the reaction. google.com This is often performed after the main reaction is complete, sometimes under vacuum, to ensure the removal of water and other impurities. prepchem.com For obtaining the highly pure 2-ethylhexanoic acid precursor, distillation under reduced pressure has been shown to yield purities greater than 99%. mdpi.com After distillation, filtration is a common final step to remove any remaining solid impurities. prepchem.com

Coordination Chemistry and Structural Elucidation of Iron 2 Ethylhexanoate Species

Spectroscopic Characterization Techniques for Iron 2-Ethylhexanoate (B8288628) Coordination Environments

Spectroscopic methods are indispensable for probing the coordination environment of the iron centers and the binding modes of the 2-ethylhexanoate ligands.

Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of the carboxylate group in metal complexes. The vibrational frequencies of the carboxylate (COO⁻) group, specifically the asymmetric (νₐₛ) and symmetric (νₛ) stretching modes, are sensitive to the way it binds to the iron center. researchgate.netresearchgate.net The difference between these two frequencies (Δν = νₐₛ - νₛ) is particularly diagnostic. 911metallurgist.com

The carboxylate ligand can coordinate to a metal ion in several ways, including unidentate, bidentate (chelating), and bridging fashions. 911metallurgist.commdpi.com In iron(III) 2-ethylhexanoate complexes, evidence often points towards the existence of binuclear or multinuclear structures with bridging and/or chelating carboxylate groups. researchgate.netresearchgate.net For instance, a binuclear ferric versatate complex, which is structurally similar to iron 2-ethylhexanoate, was found to contain chelating versatate groups. researchgate.net

The analysis of the IR spectrum allows for the differentiation between these modes:

Unidentate coordination: A large separation (Δν) between the asymmetric and symmetric stretching frequencies is expected, often in the range of 200-300 cm⁻¹. 911metallurgist.com

Bidentate (chelating) coordination: This mode results in a smaller Δν value compared to the unidentate mode. 911metallurgist.com

Bridging coordination: The Δν value is typically intermediate between the unidentate and ionic forms and is similar to the bidentate coordination. 911metallurgist.com

A study on iron(III) carboxylate solutions found that iron predominantly forms complexes with bidentate structures. researchgate.net The asymmetric and symmetric COO⁻ stretching vibrations for an ionic carboxylate are typically found around 1510-1650 cm⁻¹ and 1280-1400 cm⁻¹, respectively. 911metallurgist.com

Table 1: Typical IR Vibrational Frequencies for Carboxylate Coordination Modes

Coordination Mode Asymmetric Stretch (νₐₛ, cm⁻¹) Symmetric Stretch (νₛ, cm⁻¹) Frequency Separation (Δν, cm⁻¹)
Ionic 1650 - 1540 1450 - 1360 < 200
Unidentate ~1700 ~1400 > 200
Bidentate ~1550 ~1456 < 100
Bridging Similar to Bidentate Similar to Bidentate Similar to Bidentate

Data compiled from general carboxylate coordination studies. 911metallurgist.comspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and dynamics of the 2-ethylhexanoate ligands. However, the presence of the paramagnetic iron(III) center (a d⁵ ion) significantly complicates the NMR spectra. reddit.com The unpaired electrons on the iron cause large shifts in the resonance frequencies (hyperfine shifts) and significant line broadening of the signals of nearby nuclei. rsc.orgnih.govacs.org

The paramagnetic effects in NMR arise from two main contributions:

Contact Shift: This occurs when there is a transfer of unpaired electron spin density from the metal ion to the ligand's nuclei. acs.org

Pseudocontact Shift: This arises from the magnetic anisotropy of the paramagnetic metal center. mdpi.com

Despite the challenges of line broadening, paramagnetic NMR can be a powerful tool. rsc.orgnih.govmdpi.com The magnitude and sign of the hyperfine shifts are sensitive to the geometry of the complex and the nature of the metal-ligand bonding. acs.org For instance, the signals of the protons on the 2-ethylhexanoate ligand closest to the iron center will be the most affected, exhibiting the largest shifts and broadest lines. By analyzing the pattern of these shifts and the relaxation rates, it is possible to gain insights into the conformation of the coordinated ligands. nih.gov

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons, making it highly suitable for studying iron(III) complexes. ethz.chnih.govnih.gov The EPR spectrum provides information about the electronic structure and the local environment of the paramagnetic iron center. semanticscholar.org

For high-spin iron(III) (S=5/2), which is common in carboxylate complexes, the EPR spectra can be complex. mdpi.comresearchgate.net The features of the spectrum are described by g-values, which are a measure of the interaction between the unpaired electron and the external magnetic field. semanticscholar.org In a typical frozen solution EPR spectrum of a high-spin iron(III) complex, a prominent signal is often observed at a g-value of approximately 4.3. researchgate.net This signal is characteristic of a rhombically distorted octahedral or tetrahedral environment around the iron(III) ion. Other signals, for instance around g=2, can also be present, indicating different iron environments or the presence of magnetic interactions between iron centers in multinuclear clusters. mdpi.com

EPR spectroscopy can be used to:

Confirm the +3 oxidation state of iron.

Determine the spin state of the iron center (high-spin vs. low-spin).

Probe the symmetry of the coordination environment around the iron. semanticscholar.org

Investigate magnetic interactions in multinuclear iron clusters. mdpi.com

Mössbauer spectroscopy is a nuclear technique that is exceptionally sensitive to the local chemical environment of iron nuclei. nih.govwikipedia.org It provides precise information about the oxidation state, spin state, and coordination geometry of iron in a compound. nih.govresearchgate.net The main parameters obtained from a ⁵⁷Fe Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₋). wikipedia.orgacs.org

Isomer Shift (δ): This parameter is related to the electron density at the iron nucleus and is highly indicative of the oxidation state. For high-spin iron(III) complexes, the isomer shift typically falls in the range of +0.2 to +0.5 mm/s (relative to iron foil) at room temperature. mdpi.comacs.orgias.ac.in

Quadrupole Splitting (ΔE₋): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. A non-zero ΔE₋ indicates a distortion from a perfect cubic (octahedral or tetrahedral) symmetry around the iron atom. nih.govacs.org For high-spin iron(III) complexes, which have a spherically symmetric d⁵ electron configuration, the quadrupole splitting is primarily due to the lattice contribution and is often relatively small. mdpi.com

In the context of iron 2-ethylhexanoate, which often forms oxo-centered trinuclear clusters, Mössbauer spectroscopy can reveal the presence of multiple, distinct iron sites if they exist within the structure. acs.org It is also a key technique for studying magnetic ordering phenomena at low temperatures. nih.gov

Table 2: Typical ⁵⁷Fe Mössbauer Parameters for High-Spin Iron(III) Complexes

Parameter Typical Value Range (mm/s) Information Provided
Isomer Shift (δ) +0.2 to +0.5 Oxidation State (Fe³⁺)
Quadrupole Splitting (ΔE₋) Variable, often < 1.0 Symmetry of the coordination sphere

Data compiled from studies on high-spin iron(III) complexes. mdpi.comnih.govacs.orgias.ac.in

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the iron complex. illinois.edu The spectra of iron(III) complexes are typically characterized by two main types of transitions: d-d transitions and charge-transfer bands. libretexts.orgbpchalihacollege.org.in

d-d Transitions: These involve the excitation of an electron from one d-orbital to another. For high-spin d⁵ iron(III), all d-d transitions are spin-forbidden, meaning they have a very low probability of occurring. libretexts.orgbpchalihacollege.org.in Consequently, they appear as very weak, and often broad, absorption bands in the visible region of the spectrum. csbsju.edu

Charge-Transfer (CT) Bands: These are much more intense than d-d transitions and dominate the UV-Vis spectrum of iron(III) complexes. libretexts.orgnih.gov They involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). For iron(III) with carboxylate ligands, the prominent absorptions are typically LMCT bands, where an electron is excited from the oxygen lone pairs of the 2-ethylhexanoate ligand to the partially filled d-orbitals of the iron(III) center. bpchalihacollege.org.inacs.org These intense bands are usually located in the UV or near-UV region and are responsible for the characteristic orange or brown color of many iron(III) solutions. bpchalihacollege.org.in

The energy and intensity of these bands provide information about the electronic structure of the complex and the nature of the metal-ligand interactions. nih.gov

Crystallographic Analysis of Iron 2-Ethylhexanoate Coordination Geometries

Many iron(III) carboxylates form trinuclear, oxo-centered clusters with the general formula [Fe₃O(O₂CR)₆L₃]ⁿ⁺, where R is the alkyl group of the carboxylate and L is a neutral terminal ligand (like water or an alcohol). rsc.orgacs.org In these structures, three iron(III) ions are arranged in a triangle around a central oxygen atom (μ₃-oxo). The iron centers are bridged by six carboxylate ligands, and each iron atom is typically six-coordinate, with a distorted octahedral geometry. rsc.orgacs.orgzendy.io The coordination sphere of each iron is completed by the central oxygen, four oxygen atoms from four different bridging carboxylate ligands, and one terminal ligand.

The coordination of the carboxylate groups in these trinuclear clusters is typically in a bridging fashion, connecting pairs of iron atoms. This structural motif is a common feature in the chemistry of iron carboxylates and is likely to be the predominant form for iron 2-ethylhexanoate in the solid state and in non-coordinating solvents. rsc.orgresearchgate.net

Investigation of Trinuclear Oxido-Centered Iron(III) Clusters in Iron 2-Ethylhexanoate Systems

The study of polynuclear metal carboxylates is a cornerstone of modern inorganic chemistry, and iron(III) carboxylates, including those with 2-ethylhexanoate, often form stable trinuclear oxido-centered clusters. These clusters are of significant interest due to their magnetic properties, their role as precursors for materials science, and their catalytic activity. tuwien.atresearchgate.net The general formula for these clusters is typically [Fe₃O(O₂CR)₆L₃]ⁿ⁺, where R is the alkyl group of the carboxylate, and L is a neutral, terminally coordinated ligand, such as water, pyridine, or, in the context of this subject, propan-2-ol. tuwien.atiau.ir

Structural Motifs and Bridging Ligands

The core structural motif of these trinuclear iron(III) clusters consists of a central oxygen atom (μ₃-O) that is situated at the center of a triangle formed by three iron(III) ions. rsc.org Each pair of iron atoms is then bridged by two carboxylate ligands. In the case of iron 2-ethylhexanoate, the 2-ethylhexanoate groups act as bridging ligands, with each carboxylate group coordinating to two different iron centers in a syn-syn bidentate fashion. This arrangement results in a robust and relatively rigid framework.

Table 1: Representative Structural Data for Trinuclear Iron(III) Oxo-Carboxylate Clusters

Cluster CompoundFe-Fe Distance (Å)Fe-O(central) Distance (Å)Fe-O(carboxylate) Distance (Å)Reference
[Fe₃O(O₂CCH₃)₆(H₂O)₃]⁺~3.28~1.90~2.04 tuwien.at
[Fe₃O(O₂CCF₃)₆(H₂O)₃]~3.30~1.89~2.05 rsc.org
[Fe₃O(O₂C(CH₂)₅CH₃)₆(H₂O)₃]⁺Not specifiedNot specifiedNot specified researchgate.net

This table presents data for structurally similar compounds to illustrate the typical bond distances in trinuclear iron(III) oxo-carboxylate clusters.

Intermolecular Interactions and Polymeric Architectures

The nature of the alkyl group on the carboxylate ligand plays a significant role in the intermolecular interactions and the potential formation of higher-order structures. The ethyl and butyl side chains of the 2-ethylhexanoate ligands are non-polar and can engage in van der Waals interactions with the alkyl chains of neighboring clusters. These interactions can influence the packing of the clusters in the solid state and their solubility in non-polar solvents.

While simple iron(III) 2-ethylhexanoate may exist as discrete trinuclear clusters, the modification of the ligands can lead to the formation of more complex polymeric architectures. For instance, if the terminal ligand (L) is a polymerizable molecule like 4-vinylpyridine, these clusters can act as building blocks for cluster-reinforced polymers. tuwien.at In such materials, the trinuclear iron clusters are covalently linked into a polymer matrix, which can enhance the thermal and mechanical properties of the resulting material. tuwien.at

Ligand Exchange and Complexation Studies involving 2-Ethylhexanoate Ligands and Co-ligands

Ligand exchange reactions are fundamental to the coordination chemistry of metal complexes. chemguide.co.uklibretexts.org In the context of trinuclear iron(III) 2-ethylhexanoate clusters, the terminal ligands (e.g., propan-2-ol) are relatively labile and can be readily replaced by other Lewis bases. This reactivity is crucial for the catalytic applications of these compounds. For example, iron(III) 2-ethylhexanoate has been shown to be an effective Lewis acid catalyst for stereoselective Diels-Alder reactions, where the substrate molecules likely coordinate to the iron centers by displacing the terminal ligands. researchgate.netchemicalbook.comrsc.org

The introduction of co-ligands can lead to the formation of new, mixed-ligand complexes with altered physical and chemical properties. A wide variety of N-donor ligands, such as amines and pyridines, can coordinate to the iron centers. mdpi.com The formation of these mixed-ligand complexes can be represented by the general reaction:

[Fe₃O(O₂CR)₆(L)₃]⁺ + 3 L' → [Fe₃O(O₂CR)₆(L')₃]⁺ + 3 L

where L is the initial terminal ligand (e.g., propan-2-ol) and L' is the incoming co-ligand.

The stability and kinetics of these ligand exchange reactions depend on several factors, including the relative donor strengths of L and L', their concentrations, and the reaction conditions. The study of these reactions is essential for understanding the mechanism of catalysis and for designing new materials based on these iron clusters.

Table 2: Examples of Ligand Exchange Reactions in Iron(III) Complexes

Initial ComplexEntering LigandProduct ComplexObservationReference
[Fe(H₂O)₆]³⁺SCN⁻[Fe(SCN)(H₂O)₅]²⁺Intense blood-red solution chemguide.co.uklibretexts.org
[Fe(H₂O)₆]³⁺Cl⁻[FeCl₄]⁻Yellow solution chemguide.co.uk
[Fe₃O(O₂CCH₃)₆(H₂O)₃]⁺Pyridine[Fe₃O(O₂CCH₃)₆(py)₃]⁺Formation of a new complex tuwien.at

This table provides examples of typical ligand exchange reactions on iron(III) centers to illustrate the principle of co-ligand complexation.

Catalytic Applications of Iron 2 Ethylhexanoate in Advanced Chemical Processes

Catalysis in Oxidative Polymerization and Coating Curing Reactions

Iron 2-ethylhexanoate (B8288628) serves as a pivotal catalyst, or drier, in the curing of alkyd-based coatings. This process, known as autoxidation, involves the transformation of a liquid paint film into a solid, durable coating through reactions with atmospheric oxygen.

Mechanisms of Autoxidative Drying in Alkyd Resins

The curing of alkyd resins is a complex radical autoxidation process initiated and accelerated by transition-metal catalysts. mdpi.com The fundamental structure of these resins includes polyunsaturated fatty acid side chains, which are the sites of the drying action. researchgate.net The mechanism can be broadly categorized into four key stages:

Induction Period: Initially, there is a period where naturally occurring antioxidants present in the resin, such as tocopherols, are consumed. During this stage, there is no significant polymerization. universiteitleiden.nl

Hydroperoxide Formation: The catalytic cycle begins with the reaction of the metal catalyst, in its lower oxidation state (e.g., Fe(II)), with atmospheric oxygen. mdpi.com This activates the oxygen and facilitates the abstraction of a hydrogen atom from an allylic position on the unsaturated fatty acid chains of the alkyd binder. This leads to the formation of alkyl radicals, which then react with oxygen to form peroxy radicals and subsequently hydroperoxides (ROOH). universiteitleiden.nl

Hydroperoxide Decomposition: The primary role of the iron catalyst is to accelerate the decomposition of these hydroperoxides. The metal ion cycles between its oxidation states (Fe(II)/Fe(III)) to catalytically break down the hydroperoxides into highly reactive alkoxyl (RO•) and peroxyl (ROO•) radicals. universiteitleiden.nl

Polymerization and Cross-linking: The radicals generated in the decomposition step initiate polymerization. They can abstract further hydrogen atoms, creating new radicals, or combine with other unsaturated fatty acid chains. These reactions result in the formation of carbon-carbon and ether cross-links between the alkyd polymer chains, building a three-dimensional network that constitutes the dry, hardened film. universiteitleiden.nl A secondary reaction involves the β-scission of alkoxy radicals, which can produce volatile, low-molecular-weight compounds like aldehydes, contributing to the characteristic odor of drying paint. mdpi.com

Performance of Iron 2-Ethylhexanoate as a Primary Drier in Coatings

Iron carboxylates are classified as primary or active driers, meaning they directly catalyze the autoxidation reactions. goldstab.com Their effectiveness stems from the ability of the iron ion to exist in multiple oxidation states, which is essential for the catalytic decomposition of hydroperoxides at the coating's surface, where oxygen concentration is highest. goldstab.com

Historically, simple iron salts like iron 2-ethylhexanoate were considered less active than cobalt-based driers at ambient temperatures and were often reserved for baked finishes that cure at elevated temperatures. goldstab.comdurachem.com However, recent advancements have led to the development of highly active iron-based catalysts. When complexed with specific ligands, these modern iron driers demonstrate exceptional performance, often surpassing traditional cobalt driers in efficiency and requiring significantly lower concentrations. mdpi.comnih.govresearchgate.net For instance, certain iron complexes are effective at metal concentrations as low as 0.003 wt.%. nih.gov

Key performance aspects of modern iron driers include:

High Activity at Low Concentrations: They can achieve rapid drying times at a fraction of the concentration required for cobalt driers. nih.govresearchgate.net

Improved Low-Temperature Performance: The catalytic activity of some iron complexes remains more consistent at lower temperatures compared to cobalt soaps. mdpi.com

Reduced Yellowing: Because lower concentrations are needed, the initial color and long-term yellowing of the coating can be minimized. mdpi.com

While highly effective, the performance of an iron drier can be influenced by the specific alkyd resin and the presence of other additives. researchgate.net In some cases, simple iron soaps can impart a dark color, necessitating the use of more sophisticated, ligand-based systems for light-colored coatings. mdpi.com

Interactive Data Table: Drying Performance Comparison

The following table presents a comparison of the drying performance of a modern iron(III) complex drier versus the traditional cobalt(II) 2-ethylhexanoate in a high-solid alkyd binder.

DrierMetal Concentration (wt%)Tack-Free Time (τ₂) (hours)Dry-Hard Time (τ₃) (hours)
Iron(III) Complex0.013.98.3
Iron(III) Complex0.0065.312.0
Iron(III) Complex0.0037.915.1
Cobalt(II) 2-EH0.14.310.1
Cobalt(II) 2-EH0.065.513.5
Data sourced from a study on an iron(III) complex bearing a phthalocyaninato-like ligand. nih.gov

Synergistic Catalytic Systems: Iron 2-Ethylhexanoate with Ancillary Activators and Ligands

To optimize performance, iron 2-ethylhexanoate is often employed within a synergistic system that includes activators and specialized ligands. These components enhance the catalyst's efficiency, stability, and solubility.

Ascorbic acid (vitamin C) and its oil-soluble derivatives, such as ascorbyl palmitate, can function as powerful accelerators or co-promoters for iron-based driers. researchgate.net The primary mechanism behind this enhancement is the ability of ascorbate (B8700270) to reduce the iron catalyst from its less active ferric (Fe³⁺) state back to its more active ferrous (Fe²⁺) state. nih.govnih.gov

During the catalytic cycle, iron can become trapped as inactive Fe³⁺ complexes. nih.gov Ascorbic acid efficiently reverses this oxidation by forming a transient complex with the Fe³⁺ ion and reducing it to Fe²⁺, thereby regenerating the active catalyst and ensuring the drying process continues efficiently. nih.govnih.govmdpi.com The enediol group within the ascorbic acid structure is crucial for this reducing capability. nih.gov Studies have demonstrated that combining an iron catalyst with an ascorbic acid derivative can create a highly effective drying package for both solvent-based and waterborne alkyd coatings. researchgate.net

The catalytic activity of iron is dramatically improved by chelation with polydentate nitrogen donor ligands. Ligands are organic molecules that bind to the central metal ion, and their structure significantly influences the catalyst's properties. In this context, ligands such as bispidons, bipyridine, and triazacyclononane derivatives are of particular importance. nih.govresearchgate.net

Stabilization and Reactivity: These ligands form stable, well-defined complexes with the iron ion. This coordination modulates the metal's redox potential, making the interconversion between Fe(II) and Fe(III) more facile and enhancing its catalytic reactivity. nih.gov

Mimicking Enzymes: The geometry enforced by the ligand can create a coordination environment around the iron center that mimics the active sites of natural non-heme iron enzymes like lipoxygenases, which are highly efficient in fatty acid oxidation. nih.gov

Commercial Success: The most prominent example is the iron bispidon complex, commercialized as a highly active drier that functions effectively at extremely low concentrations compared to traditional metal soaps. nih.gov The ligand structure increases solubility in the non-polar resin environment and prevents the deactivation of the catalyst. researchgate.net The specific type of nitrogen donor ligand used can have a profound impact on the electronic and spectroscopic properties of the iron complex, allowing for the fine-tuning of its catalytic performance. nih.gov

Kinetic Studies of Polymerization Processes Initiated by Iron 2-Ethylhexanoate Systems

The kinetics of the drying process catalyzed by iron systems are investigated using a combination of spectroscopic and mechanical methods to understand the rate and extent of the curing reactions.

Time-resolved infrared (IR) spectroscopy is a powerful tool for monitoring the chemical changes during autoxidation in real-time. nih.govresearchgate.net By tracking specific IR bands, researchers can follow the kinetics of the reaction:

Substrate Consumption: The decrease in the intensity of the vibrational band around 3008 cm⁻¹, which corresponds to the =C-H bonds in the unsaturated fatty acid chains, is used to measure the rate at which the reactive components of the alkyd resin are consumed. researchgate.net

Product Formation: The appearance of new bands, such as the one at 989 cm⁻¹, indicates the formation of conjugated double bonds, an early step in the oxidation process. researchgate.net

These spectroscopic studies allow for a direct comparison of the catalytic activity of different drier systems, confirming that modern iron-ligand complexes can initiate polymerization much more rapidly or at lower concentrations than standard cobalt driers. researchgate.net

Interactive Data Table: Kinetic Drying Stages of an Iron-Catalyzed Coating

This table illustrates the time required to reach various stages of dryness for a high-solid alkyd coating catalyzed by an iron(III) complex at different concentrations.

Catalyst SystemMetal Concentration (wt%)Drying StageTime (hours)
Iron(III) Complex0.01Tack-Free3.9
Iron(III) Complex0.01Dry-Hard8.3
Iron(III) Complex0.006Tack-Free5.3
Iron(III) Complex0.006Dry-Hard12.0
Iron(III) Complex0.003Tack-Free7.9
Iron(III) Complex0.003Dry-Hard15.1
Data sourced from a study on an iron(III) complex bearing a phthalocyaninato-like ligand. nih.gov

Comparison of Iron 2-Ethylhexanoate Catalytic Activity with Other Transition Metal Carboxylates in Curing

In the realm of curing for adhesives, sealants, and coatings, metal carboxylates are essential for accelerating cross-linking reactions. nih.govmdpi.com Traditionally, organotin compounds like dibutyltin (B87310) dilaurate (DBTDL) were the catalysts of choice, but their toxicity has prompted a shift towards more environmentally friendly alternatives. nih.gov Iron carboxylates, including iron 2-ethylhexanoate, are part of this new generation of catalysts, alongside compounds based on bismuth, zinc, calcium, and zirconium. nih.govmdpi.com

The primary function of these catalysts in moisture-curing systems is to lower the activation energy of the reaction between polymer end-groups (like silanol (B1196071) or isocyanate) and water. nih.gov They act as Lewis acids, coordinating with oxygen atoms to facilitate the cross-linking process. While tin catalysts are highly effective, bismuth and zinc carboxylates are also strong Lewis acids that offer excellent curing profiles and are increasingly used as replacements. nih.gov

Iron carboxylates serve as primary driers in oxidative curing (drying) of paints and coatings, a process where the catalyst reacts with atmospheric oxygen to form peroxides that initiate the polymerization of alkyd resins. mdpi.com In this application, their performance is often compared to cobalt, the traditional standard. While cobalt is highly active, iron-based driers are gaining traction as a more sustainable option, helping to create high-solids, low-VOC (Volatile Organic Compound) formulations. mdpi.com The choice of catalyst can influence not only the cure speed but also final properties like hardness, gloss, and resistance to yellowing or humidity. mdpi.comgoogle.com

Catalyst MetalTypical ApplicationKey Characteristics
Iron (Fe) Oxidative drying agent in coatings, curing catalyst.Eco-friendly alternative to cobalt, effective primary drier. nih.govmdpi.com
Tin (Sn) Polyurethane and silane-terminated polymer curing.Highly effective and fast, but facing regulatory pressure due to toxicity. nih.gov
Bismuth (Bi) Polyurethane catalyst.Strong Lewis acid, non-toxic, offers excellent cure profiles. nih.govmdpi.com
Zinc (Zn) Polyurethane and sealant curing.Good performance, often used in combination with other metals. nih.govmdpi.com
Cobalt (Co) Primary drier in coatings, UPR catalyst.Very active and effective, but has toxicity concerns. mdpi.commdpi.com
Zirconium (Zr) Secondary drier in coatings.Works as a cross-linker to ensure through-drying. mdpi.com

Fuel-Borne Catalysis for Emission Control and Combustion Efficiency

Iron 2-ethylhexanoate is effective as a fuel-borne catalyst (FBC) due to its solubility in diesel fuel. mdpi.com When added to the fuel, it decomposes during combustion to form highly dispersed metal oxide nanoparticles. These nanoparticles mix intimately with soot particles as they form, promoting their subsequent oxidation at lower temperatures. mdpi.com

The concentration of the iron catalyst in the fuel has a direct impact on its effectiveness. Research has demonstrated that the addition of an iron complex at a concentration of 50 parts per million (ppm) of iron in diesel fuel can reduce the soot oxidation temperature by as much as 116°C. mdpi.com This significant reduction is a key factor in facilitating the regeneration of particulate filters under normal operating conditions. mdpi.com However, the same study noted an unexpected increase in the activation energy of the oxidation reaction. mdpi.com Other research on iron-based nanoparticle additives has found an optimal concentration, with a 100 ppm dosage providing the best performance in some cases. Higher concentrations can sometimes lead to particle agglomeration, which reduces the total active surface area of the catalyst and diminishes its effectiveness. libretexts.org

Iron Concentration (in fuel)Effect on Soot OxidationReference
50 ppmOxidation temperature reduced by 116°C. mdpi.com
100 ppmFound to be an optimal dosage for some iron nanoparticle systems, maximizing performance. libretexts.org
>100 ppmPotential for reduced catalytic activity due to nanoparticle agglomeration. libretexts.org

Beyond its effect on soot, iron 2-ethylhexanoate also influences gaseous emissions. Studies have reported that the presence of an iron complex in fuel significantly decreases carbon monoxide (CO) emissions during the soot oxidation process. mdpi.com The catalytic action of the iron particles is believed to enhance the oxidation of CO to carbon dioxide (CO₂). libretexts.org In engine tests using iron-based nanoparticles, CO emissions were reduced by over 56% at an optimal catalyst concentration of 100 ppm under certain load conditions. libretexts.org This is attributed to the iron atoms creating condensation sites and promoting a more complete combustion of the fuel and its byproducts. libretexts.org An indirect effect observed in other studies is the ability of iron additives to reduce or eliminate the enhancement of soot yield that can be caused by CO. matec-conferences.orggoogle.com

Catalysis in Other Oxidation and Hydrogenation Reactions

The catalytic activity of iron compounds extends to various other chemical transformations, particularly in the field of oxidation. nih.gov Iron's ability to exist in multiple oxidation states makes it a versatile catalyst for reactions involving electron transfer.

While specific studies detailing the use of iron 2-ethylhexanoate for the oxidation of unsaturated fatty acid esters are not widely available, related research on iron-catalyzed oxidation of olefins provides valuable insights. Olefins, or alkenes, share the carbon-carbon double bond functionality that is the reactive site in unsaturated fatty acids.

In one study, an iron(III) complex, tris(dibenzoylmethanato)iron(III), was used to catalyze the Wacker-type oxidation of various olefins at room temperature using air as the oxidant. nih.gov This process successfully converted long-chain aliphatic olefins, which serve as excellent model substrates for the hydrocarbon chains of fatty acids. For example, the oxidation of 1-octadecene, a C18 terminal olefin structurally similar to the backbone of oleic acid, yielded the corresponding ketone with moderate efficiency. nih.gov

Table of Research Findings: Iron-Catalyzed Oxidation of a Model Olefin

SubstrateCatalystProductYield
1-OctadeceneTris(dibenzoylmethanato)iron(III)Octadecan-2-one43%
(Data sourced from a study on Wacker-type oxidation of olefins)

This demonstrates the capability of homogeneous iron catalysts to activate and oxidize unsaturated carbon chains under mild conditions, a process analogous to the desired oxidation of unsaturated fatty acid esters for producing valuable chemical intermediates. nih.gov

General Principles of Oxidation Catalysis by Iron Carboxylates

Iron carboxylates are versatile and effective catalysts in a wide array of oxidation reactions, a capability that stems from iron's properties as an abundant, environmentally benign metal with multiple accessible oxidation states, ranging from -II to +VI. acs.orgnih.gov In oxidation catalysis, the iron center, typically starting in the Fe(II) or Fe(III) state, activates a terminal oxidant such as hydrogen peroxide (H₂O₂), dioxygen (O₂), or ozone. osti.govencyclopedia.pub This activation process is central to the catalytic cycle and leads to the formation of highly reactive, high-valent iron-oxo species. acs.orgnih.gov

A fundamental principle in these reactions is the generation of potent oxidizing intermediates, often proposed to be iron(IV)-oxo or iron(V)-oxo species. osti.govacs.org For instance, the reaction of an iron(II) complex with H₂O₂ can generate a high-valent iron(V)-oxo-carboxylato species, which is directly responsible for the subsequent oxidation of the substrate. acs.org The carboxylate ligand plays a crucial, multifaceted role in this process. Mechanistic studies have shown that the carboxylate binds to the iron center and actively assists in the cleavage of the oxidant's O-O bond, facilitating the formation of the high-valent iron-oxo intermediate. acs.org This interaction not only promotes the formation of the active oxidant but also influences the catalyst's stability and selectivity. acs.orgresearchgate.net

Once the high-valent iron-oxo species is formed, it typically oxidizes the substrate through a Hydrogen Atom Transfer (HAT) mechanism. acs.org This process can be highly site-selective and stereospecific, a feature that has been exploited in complex organic synthesis. acs.org The nature of the carboxylate ligand itself can influence the stability and reactivity of the iron-oxo intermediate; for example, the degree of substitution on the alkyl chain of the carboxylate can affect the stability of the iron(V)-oxo species. acs.org

The table below summarizes findings from a study on the oxidation of various alcohols using an iron-catalyzed system, demonstrating the broad applicability of this catalytic approach.

Table 1: Iron-Catalyzed Oxidation of Various Alcohols to Carboxylic Acids This table is interactive. You can sort and filter the data.

Substrate Oxidant Catalyst System Product Yield
Benzyl alcohol O₂/Air Fe(NO₃)₃·9H₂O/TEMPO/KCl Benzoic acid High
Aliphatic alcohols O₂/Air Fe(NO₃)₃·9H₂O/TEMPO/KCl Aliphatic carboxylic acids High
Functionalized alcohols O₂/Air Fe(NO₃)₃·9H₂O/TEMPO/KCl Functionalized carboxylic acids High

Data derived from a study on room-temperature aerobic oxidation of alcohols. organic-chemistry.org

Computational and Theoretical Studies of Iron 2-Ethylhexanoate Catalysis

Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable for elucidating the complex mechanisms of iron-catalyzed reactions. nih.govnih.gov While studies focusing exclusively on iron 2-ethylhexanoate are specific, the extensive computational work on related iron carboxylate and iron phosphine (B1218219) systems provides significant insights into the fundamental principles governing its catalytic behavior in processes like oxidation. nih.govresearchgate.net These studies allow for a molecular-level understanding of reaction pathways, the structures of key intermediates, and the factors controlling selectivity and reactivity. nih.gov

A central theme in the computational analysis of iron catalysis is the characterization of the active catalytic species and the associated transition states. nih.gov For many iron-catalyzed reactions, the catalytically active species is a coordinatively unsaturated complex. nih.gov DFT calculations have been used to predict the relative stabilities of different potential catalysts and their precursors. For example, in an iron-catalyzed diazocarbonylation, DFT studies predicted that triplet-state Fe(CO)₃(P) complexes are the active catalysts, formed via a spin change from a singlet-state precursor. nih.gov The free energy of activation for the reaction was shown to be highly dependent on the nature of the ancillary phosphine ligand, highlighting the crucial role of the ligand sphere, which in the case of iron 2-ethylhexanoate would be dominated by the carboxylate. nih.gov

Computational studies have also been vital in mapping the entire catalytic cycle for C-H activation and functionalization reactions, which are mechanistically related to oxidation processes. nih.gov For a triazole-directed C-H allylation, combined experimental and computational studies revealed an inner-sphere radical reaction mechanism involving the partial dissociation and rotation of a supporting bisphosphine ligand. nih.gov Such detailed mechanistic insight, including the identification of rate-determining steps—be it C-H activation or another step like transmetalation or reductive elimination—is critical for the rational design of improved catalysts. nih.govnih.gov

Furthermore, theoretical studies shed light on the electronic structure of iron centers and how the ligand environment influences their reactivity. The coordination of ligands like carboxylates can tune the redox potential of the iron center and stabilize the high-valent states required for oxidative transformations. nih.govacs.org DFT calculations can quantify these effects and correlate them with experimentally observed reactivity. researchgate.net For example, kinetic, electrochemical, and DFT studies of an iron-catalyzed decarboxylative oxygenation revealed that a TEMPO additive played a triple role as an oxygenation reagent, an oxidant to regenerate the Fe-catalyst, and a base for deprotonation. researchgate.net This demonstrates the power of computational chemistry to unravel complex, multi-component catalytic systems involving species like iron 2-ethylhexanoate.

The table below presents data from a DFT study on an iron-catalyzed reaction, illustrating how computational methods can provide quantitative energetic details of a proposed mechanism.

Table 2: Calculated Free Energy Data for an Iron-Catalyzed Diazocarbonylation Reaction This table is interactive. You can sort and filter the data.

System Component Description Calculated Free Energy Difference (kcal/mol)
Fe(CO)₃(PF₃) Triplet state vs. Singlet state stability 13.2
Fe(CO)₃(PPh₃) Triplet state vs. Singlet state stability 11.8
Activation Barrier (PF₃) Free energy of activation for the overall reaction 18.5
Activation Barrier (PPh₃) Free energy of activation for the overall reaction 28.2

Data derived from DFT calculations on iron-carbonyl-phosphine catalysts, showing the preference for the triplet state active species and the influence of the phosphine ligand on the activation energy. nih.gov

Applications in Advanced Materials Synthesis and Deposition

Precursor Role in Metal Oxide Thin Film Fabrication

Iron (III) 2-ethylhexanoate (B8288628) is a foundational precursor in the chemical solution deposition of complex metal oxide thin films, prized for the high degree of compositional control it offers at a molecular level. arxiv.org

Metallo-Organic Decomposition (MOD) is a non-vacuum, solution-based technique for producing high-quality thin films. arxiv.org In this method, metal-organic precursors, such as iron 2-ethylhexanoate and yttrium 2-ethylhexanoate, are dissolved in an organic solvent. arxiv.org The resulting solution is applied to a substrate, often by spin-coating, to form a uniform layer. researchgate.net Subsequent annealing or heat treatment decomposes the organic components and facilitates the crystallization of the desired oxide phase, in this case, Yttrium Iron Garnet (Y₃Fe₅O₁₂ or YIG). arxiv.orgresearchgate.net

YIG is a material of significant interest for applications in spintronic and magnonic devices due to its unique ferrimagnetic properties and low magnetic damping. arxiv.orgmdpi.com The MOD technique, using 2-ethylhexanoate precursors, has been successfully employed to fabricate both polycrystalline and single-crystal YIG films. arxiv.orgosti.gov The process involves repeating the spin-coating and annealing cycles to achieve the desired film thickness. researchgate.net Research has shown that high sintering temperatures, often between 1300 to 1400 °C, are necessary to promote the full crystallization of the YIG phase when using this method. arxiv.org

A study on YIG powder synthesis via MOD using yttrium and iron 2-ethylhexanoate precursors investigated the effect of annealing temperature on the material's magnetic properties. The results demonstrated that key magnetic parameters could be tuned by adjusting the thermal processing conditions.

Table 1: Magnetic Properties of YIG Powder Synthesized via MOD at Various Annealing Temperatures. Data sourced from arxiv.org.
Sintering Temperature (°C)Saturation Magnetization (emu/g)Coercivity (Oe)Remanence (emu/g)
120013.710.381.5

The success of the MOD method is critically dependent on the chemistry of the precursor solution. arxiv.org Achieving molecular-level homogeneity in the solution is essential for producing uniform, defect-free thin films. researchgate.net Metal 2-ethylhexanoates are highly compatible with organic solvents, which aids in creating stable and homogeneous precursor solutions. arxiv.org

The properties of the final YIG film are directly related to the characteristics of the precursor solution, including the specific precursor species, solute concentration, and the solvent system used. arxiv.org Inhomogeneous solutions can lead to phase separation and defects in the final film. researchgate.net For complex oxides like YIG, ensuring that the different metal carboxylates (iron and yttrium) are intimately mixed in the correct stoichiometric ratio within the solution is paramount for forming the correct crystalline phase upon decomposition. arxiv.orgarxiv.org The use of 2-ethylhexanoic acid can also help in synthesizing homogeneous nanoparticles when mixed with other precursors. ethz.ch

Synthesis of Iron Oxide Nanoparticles via Organometallic Routes

Organometallic precursors like iron 2-ethylhexanoate are instrumental in the synthesis of iron oxide nanoparticles with tailored properties for a range of applications, including biomedical uses and catalysis. researchgate.netnih.gov

Flame Spray Pyrolysis (FSP) is a versatile and scalable gas-phase process for synthesizing a wide variety of metal oxide nanoparticles. researchgate.netresearchgate.net The technique involves atomizing a liquid precursor solution—in this case, iron 2-ethylhexanoate dissolved in a suitable solvent—and spraying it into a high-temperature flame. researchgate.netdeu.edu.tr The thermal decomposition of the precursor in the flame leads to the formation of solid particles through nucleation and growth. researchgate.net

FSP is recognized for its ability to produce nanoparticles with high purity and at a large scale. nih.govresearchgate.net Iron 2-ethylhexanoate is listed as an exemplary metal carboxylate precursor for FSP processes due to its effective decomposition characteristics. google.com The technique allows for the synthesis of various iron oxide phases, including hematite (B75146) (α-Fe₂O₃), maghemite (γ-Fe₂O₃), and magnetite (Fe₃O₄), which are critical for magnetic applications. researchgate.net

A key advantage of FSP is the high degree of control it offers over the final properties of the nanoparticles. deu.edu.tr By carefully adjusting process parameters and the precursor solution chemistry, it is possible to engineer the phase composition, size, and morphology of the resulting iron oxide nanoparticles. researchgate.netacs.org

One critical factor in controlling the synthesis is the composition of the precursor solution itself. Research has shown that the addition of 2-ethylhexanoic acid (EHA) to the precursor solution significantly influences the particle formation route. researchgate.net The molar ratio of EHA to the metal ions in the precursor solution can manipulate the morphology of the synthesized nanoparticles, transitioning from mixtures of hollow and solid particles to uniform ultrafine nanoparticles as the ratio is increased. rsc.org This control is crucial for tailoring the material's properties for specific applications.

Table 2: Effect of 2-EHA to Rare Earth Ion (RE³⁺) Molar Ratio on Nanoparticle Morphology in FSP Synthesis. Data sourced from rsc.org.
Molar Ratio (2-EHA / RE³⁺)Observed Nanoparticle Morphology
0Mixture of large hollow particles and homogeneous ultrafine nanoparticles
3Uniform ultrafine nanoparticles

Other process parameters, such as the ratio of the dispersion gas flow to the liquid precursor flow, also play a vital role in determining particle residence time at high temperatures, which in turn governs the final particle size and crystallinity. acs.org

Relevance to Photochemical and Electron Beam Metal Organic Deposition (PMOD/EMOD) Techniques for Patterned Film Fabrication

While direct use of "2-Ethylhexanoic acid;iron;propan-2-ol" in PMOD/EMOD is not widely documented, the principles of these techniques rely on metal-organic precursors, making the compound highly relevant. These methods are direct-write processes capable of fabricating nanoscale structures with high precision. beilstein-journals.orgjh.edu

Photochemical Metal Organic Deposition (PMOD) utilizes light, typically UV, to decompose metal-organic precursors on a substrate, allowing for patterned film growth without the need for masks. Electron Beam Metal Organic Deposition (EMOD), often called Focused Electron Beam Induced Deposition (FEBID), uses a tightly focused electron beam to decompose adsorbed precursor molecules. beilstein-journals.orgjh.edu This technique offers exceptional spatial resolution, enabling the creation of complex 2D and 3D nanostructures down to the sub-10 nm regime. beilstein-journals.org

The choice of precursor is critical. For iron deposition via EBID, iron pentacarbonyl (Fe(CO)₅) is a commonly studied precursor. beilstein-journals.orgfau.de Research using Fe(CO)₅ has demonstrated that under ultra-high vacuum (UHV) conditions, it is possible to deposit iron structures with very high purity (>96 atom % Fe). fau.de The properties of the precursor, particularly the ligands attached to the metal center, influence the deposition process. For example, studies comparing different iron carbonyl precursors have shown that ligand architecture can affect the thermal decomposition pathways, which is important for suppressing unwanted thermal reactions and maintaining spatial control over the deposit. beilstein-journals.org The development of new metal-organic precursors is a key area of research for advancing these deposition techniques. arxiv.org Given the successful use of iron 2-ethylhexanoate in other decomposition-based methods like MOD and FSP, its potential as a precursor for PMOD or EMOD, perhaps for applications where carbon content is less critical or can be removed post-deposition, remains a relevant area for exploration.

Table 3: Purity of Iron Deposits via EBID under Different Conditions. Data sourced from fau.de.
PrecursorSubstrateConditionsAchieved Iron Purity
Fe(CO)₅Rh(110)UHV, Room Temperature≥ 87 %
Fe(CO)₅Si(100)UHV, Room Temperature> 96 %

Interfacial Chemistry and Surface Modification in Advanced Material Systems

The chemical compound system involving iron, 2-ethylhexanoic acid, and propan-2-ol is instrumental in the synthesis and deposition of advanced materials, particularly in the realm of iron-based nanoparticles and thin films. The distinct chemical functionalities of each component play a crucial role in controlling the interfacial properties and enabling surface modification of the resulting materials. Propan-2-ol typically serves as the solvent medium, while the iron salt of 2-ethylhexanoic acid acts as the precursor for the iron component. The 2-ethylhexanoate ligand itself is key to mediating the interfacial chemistry during material formation.

The primary role of the 2-ethylhexanoate ligand in these systems is as a capping agent or surfactant. During the synthesis of iron-based nanoparticles, such as iron oxides, the 2-ethylhexanoate anions coordinate to the surface of the growing nanocrystals. This coordination is dynamic and influences several aspects of the material's final properties. The branched, eight-carbon aliphatic chains of the 2-ethylhexanoate ligands provide steric hindrance, which prevents the uncontrolled aggregation and agglomeration of nanoparticles. This is a critical factor in producing monodisperse nanoparticles with well-defined sizes and shapes.

The surface of nanoparticles synthesized using this method is inherently modified by the presence of the 2-ethylhexanoate ligands. These organic molecules create a hydrophobic surface on the nanoparticles, which allows for their dispersion in non-polar solvents. This is a significant advantage for subsequent processing and incorporation into various matrices, such as polymers or organic-based coatings. The nature of the bonding between the carboxylate group of the 2-ethylhexanoate and the iron centers on the nanoparticle surface can range from monodentate to bidentate bridging, which affects the stability and reactivity of the surface.

In the context of thin film deposition via techniques like metal-organic deposition (MOD), the iron 2-ethylhexanoate precursor is dissolved in a suitable solvent system, which may include propan-2-ol. Upon thermal decomposition, the organic ligands are removed, leaving behind an iron or iron oxide film. However, the decomposition chemistry of the 2-ethylhexanoate can influence the microstructure and surface roughness of the resulting film. Incomplete removal of the organic ligands can lead to carbonaceous impurities at the film-substrate interface or within the film itself, which can be either detrimental or, in some cases, intentionally utilized to modify the material's properties.

The interfacial chemistry can also be intentionally tailored by introducing other coordinating ligands or by controlling the reaction conditions, such as temperature and pressure. For instance, the displacement of 2-ethylhexanoate ligands by other molecules can be used to functionalize the nanoparticle surface for specific applications.

Detailed Research Findings

Research into the use of metal carboxylates, including iron 2-ethylhexanoate, as precursors for nanomaterials has elucidated the fundamental mechanisms of interfacial control. Studies have shown that the concentration of the 2-ethylhexanoate precursor can directly impact the final size of the nanoparticles. Higher concentrations of the capping agent tend to result in smaller nanoparticles due to the increased coverage of the growing crystal surfaces, which inhibits further growth.

Furthermore, the thermal decomposition profile of the iron 2-ethylhexanoate complex is a critical parameter. The temperature at which the ligands are removed determines the crystallization temperature of the inorganic phase and can influence the resulting crystal structure (e.g., magnetite vs. maghemite in the case of iron oxides). The gaseous byproducts of the decomposition can also affect the film's interfacial integrity and adhesion to the substrate.

The following interactive data table summarizes typical findings related to the synthesis of iron oxide nanoparticles using an iron 2-ethylhexanoate precursor.

ParameterValueEffect on Interfacial Chemistry and Surface Modification
Precursor Iron (III) 2-ethylhexanoateProvides the iron source and the primary surface-modifying ligand.
Solvent Propan-2-ol / other high boiling point solventsInfluences precursor solubility and reaction kinetics.
Capping Agent 2-Ethylhexanoic AcidControls particle size and provides a hydrophobic surface.
Reaction Temperature 200-350 °CAffects the rate of precursor decomposition and nanoparticle crystallinity.
Resulting Nanoparticle Size 5-20 nmDependent on the ratio of precursor to capping agent.
Surface Functionality Hydrophobic (due to alkyl chains)Enables dispersion in non-polar media.

Another interactive table below illustrates the influence of post-synthesis surface treatment on the properties of nanoparticles initially capped with 2-ethylhexanoate.

Surface TreatmentResulting SurfaceImpact on Interfacial Properties
None (as-synthesized) HydrophobicGood dispersion in organic solvents.
Ligand Exchange with Oleic Acid Enhanced HydrophobicityImproved stability in non-polar environments.
Ligand Exchange with a Silane Hydrophilic or FunctionalizedAllows for dispersion in aqueous media or covalent attachment to other materials.
Thermal Annealing Ligand RemovalCreates a bare inorganic surface, can lead to aggregation if not controlled.

Mechanistic Investigations of Iron 2 Ethylhexanoate Reactivity

Elucidation of Radical Autoxidation Mechanisms Initiated by Iron 2-Ethylhexanoate (B8288628)

Iron 2-ethylhexanoate is recognized for its role in initiating radical autoxidation, a process involving the reaction of organic compounds with oxygen. wikipedia.org This free radical chain reaction, often described by the Bolland-Gee mechanism, consists of initiation, propagation, and termination stages. wikipedia.org The initiation step, in the context of iron 2-ethylhexanoate, involves the generation of radical initiators.

The autoxidation of organic materials is a detrimental process that can lead to their degradation unless antioxidants are used to protect them. rsc.org Iron compounds, including iron 2-ethylhexanoate, can catalyze this process. The mechanism often involves the formation of hydroperoxides and their corresponding peroxy radicals (ROO•). wikipedia.org The reaction of a carbon-centered radical with oxygen is rapid, forming a peroxy radical which can then abstract a hydrogen atom to produce a hydroperoxide (ROOH) and a new carbon-centered radical, thus propagating the chain reaction. wikipedia.org

The specific role of iron in this process is tied to its ability to exist in multiple oxidation states, primarily iron(II) and iron(III). flinnprep.com The Fe(II)/Fe(III) redox couple can facilitate the decomposition of hydroperoxides, generating further radicals and accelerating the autoxidation. For instance, the reaction of Fe(II) with a hydroperoxide can generate an alkoxy radical and a hydroxide (B78521) ion, while the reaction with Fe(III) can produce a peroxy radical and a proton. This catalytic cycle significantly influences the rate and pathway of autoxidation.

Identification of Electron Transfer Pathways in Iron-Catalyzed Processes

The catalytic activity of iron 2-ethylhexanoate is fundamentally linked to electron transfer processes. The ease of electron exchange between the iron(II) and iron(III) oxidation states is a key factor in its function as an oxidant and catalyst. flinnprep.comchemsociety.org.ng These redox reactions involve the transfer of electrons from one substance to another, with oxidation being the loss of electrons and reduction being the gain of electrons. flinnprep.com

In many iron-catalyzed reactions, the electron transfer can occur through either an inner-sphere or outer-sphere mechanism. An inner-sphere mechanism involves the formation of a bridged complex between the iron center and the substrate, through which the electron is transferred. researchgate.net This often involves the breaking and forming of chemical bonds. researchgate.net The 2-ethylhexanoate ligand can play a crucial role in this process by influencing the coordination environment of the iron ion and facilitating the formation of these bridged intermediates.

Spectroscopic and Chromatographic Identification of Reaction Intermediates and Byproducts

The elucidation of reaction mechanisms heavily relies on the identification of transient intermediates and stable byproducts. Spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) and UV-Vis spectroscopy are powerful tools for studying iron-containing species and radical intermediates. marquette.eduesrf.fr

EPR spectroscopy is particularly useful for detecting and characterizing paramagnetic species, including iron(III) complexes and organic radicals, which are often key intermediates in autoxidation reactions. marquette.edu For instance, in studies of iron autoxidation, EPR in conjunction with spin trapping agents has been used to identify radical adducts, providing evidence for the formation of specific radical species during the reaction. nih.gov

Chromatographic methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are essential for separating and identifying the various byproducts formed during the reaction. This information is crucial for understanding the different reaction pathways that may be occurring simultaneously and for assessing the selectivity of the catalyst. By analyzing the product distribution, researchers can infer the nature of the intermediates and the mechanisms leading to their formation.

Influence of Redox Cycles and Ligand Dynamics on Catalytic Performance

The catalytic performance of iron 2-ethylhexanoate is intrinsically linked to the dynamics of its redox cycles and the behavior of the 2-ethylhexanoate ligands. The continuous cycling between the Fe(II) and Fe(III) oxidation states is the cornerstone of its catalytic activity in many oxidation reactions. esrf.fr The efficiency of this redox cycling is influenced by several factors, including the reaction conditions and the nature of the substrate.

Ligand dynamics, referring to the association, dissociation, and rearrangement of the 2-ethylhexanoate ligands around the iron center, also play a critical role. The coordination environment of the iron ion can change throughout the catalytic cycle, and these changes can affect the reactivity of the metal center. researchgate.net For example, the partial dissociation of a ligand could open up a coordination site for substrate binding, a crucial step in many catalytic processes.

Future Research Directions and Emerging Academic Applications

Development of Next-Generation Iron 2-Ethylhexanoate (B8288628) Based Catalytic Systems with Enhanced Efficiency and Selectivity

Iron 2-ethylhexanoate is recognized as a catalyst for various chemical transformations, including oxidation, hydrogenation, and polymerization reactions. americanelements.com The future of catalysis, however, demands systems with superior performance. Research is now pivoting towards creating next-generation catalysts based on iron 2-ethylhexanoate that offer heightened efficiency and unparalleled selectivity.

Key research efforts are focused on:

Ligand Modification and Co-catalyst Integration: The catalytic activity of an iron center is highly influenced by its coordination environment. Scientists are exploring the modification of the 2-ethylhexanoate ligand or the introduction of secondary ligands and co-catalysts to fine-tune the electronic and steric properties of the complex. For instance, combining iron(III) complexes with specific co-catalysts has been shown to control the selectivity of reactions, such as the choice between cyclic carbonate and polycarbonate synthesis from CO2 and epoxides. researchgate.net

Heterogenization for Reusability: While homogeneous catalysts like iron 2-ethylhexanoate are highly active, their separation from the product stream can be challenging. Future developments involve immobilizing the iron complex onto solid supports like silica, carbon materials, or polymers. mdpi.com This creates a heterogeneous catalyst that is easily recoverable and reusable, enhancing the economic and environmental sustainability of the process. mdpi.com

Targeting Challenging Transformations: Researchers are applying iron 2-ethylhexanoate catalysts to more complex and demanding organic syntheses. This includes stereoselective reactions, where controlling the 3D arrangement of atoms is critical. Iron(III) 2-ethylhexanoate has already demonstrated potential as a mild Lewis acid catalyst for stereoselective Diels-Alder reactions, achieving high diastereoisomeric excesses. rsc.org Future work will aim to expand its application to a broader range of asymmetric transformations. nih.gov

A comparative overview of potential enhancements in iron-based catalytic systems is presented below.

Catalytic SystemCurrent State (Typical Iron Catalyst)Next-Generation Goal (Modified Iron 2-Ethylhexanoate)Potential Impact
Selectivity Moderate to good in standard reactions.High to excellent, including stereoselectivity. researchgate.netrsc.orgReduced byproducts, higher purity products, access to complex molecules.
Efficiency (Turnover) Effective, but can require higher catalyst loading.Increased turnover numbers and frequencies.Lower catalyst consumption, reduced cost, milder reaction conditions.
Reusability Often used in single-pass, homogeneous systems.Heterogenized on supports for multiple cycles. mdpi.comSimplified purification, lower process costs, reduced waste.
Substrate Scope Primarily used for polymer curing, basic oxidation. Expanded to include C-H activation, cross-coupling, and asymmetric synthesis. nih.govBroader applicability in fine chemicals, pharmaceuticals, and materials.

Exploration of Iron 2-Ethylhexanoate in Sustainable Chemical Technologies and Circular Economy Concepts

The shift towards a green and sustainable chemical industry necessitates the use of materials that are abundant, have low toxicity, and can be integrated into a circular economy. Iron, being the most abundant transition metal on Earth, makes its compounds like iron 2-ethylhexanoate highly attractive alternatives to catalysts based on precious metals such as palladium or platinum. mdpi.comnih.gov

Future research in this domain includes:

Biomass Valorization: Iron catalysts are being investigated for the conversion of raw biomass into valuable chemicals and fuels. Iron 2-ethylhexanoate could serve as a catalyst for processes like the selective oxidation or hydrogenation of bio-derived platform molecules, transforming waste or non-food crops into high-value products.

Polymer Upcycling and Chemical Recycling: A critical component of the circular economy is the ability to chemically recycle end-of-life plastics. Research inspired by the use of other metal 2-ethylhexanoates, such as tin(II) 2-ethylhexanoate for the methanolysis of polylactide (PLA), suggests a promising avenue for iron 2-ethylhexanoate. rsc.org It could be developed as a catalyst for the depolymerization of waste polymers like PET or polycarbonates, breaking them down into their constituent monomers for reuse.

Green Oxidant Activation: Many industrial oxidation processes rely on harsh or hazardous oxidants. Iron catalysts are effective at activating greener oxidants like oxygen (O2) or hydrogen peroxide (H2O2) under mild conditions. mdpi.com For example, Fe(II) complexes have been used to catalyze the oxidation of 2-ethylhexanal (B89479) to 2-ethylhexanoic acid with oxygen. mdpi.com Future work will optimize iron 2-ethylhexanoate systems for selective oxidations using these environmentally benign oxidants, reducing the generation of hazardous waste.

Advanced In-Situ Characterization Techniques for Real-Time Mechanistic Insights into Iron 2-Ethylhexanoate Reactivity

A deep understanding of how a catalyst functions at a molecular level is crucial for rational design and improvement. The transient and complex nature of catalytic cycles often makes it difficult to identify reactive intermediates using traditional ex-situ analysis. The application of advanced in-situ characterization techniques is a burgeoning field that allows researchers to observe these processes in real-time. nih.govresearchgate.net

Investigating iron 2-ethylhexanoate catalysis will increasingly rely on a suite of powerful in-situ methods:

Spectroscopic Techniques: In-situ Raman, Infrared (IR), and UV-Vis spectroscopy can monitor changes in the molecular structure of the catalyst and reactants as the reaction proceeds. researchgate.net For example, studying carboxylate shifts in metal complexes using FTIR spectroscopy provides insight into ligand dynamics that are central to catalytic mechanisms. acs.org

Synchrotron-Based X-ray Techniques: Techniques like X-ray Absorption Spectroscopy (XAS) and Powder X-ray Diffraction (PXRD) performed at synchrotron facilities can provide real-time information on the oxidation state and coordination geometry of the iron center, and identify the formation of different crystalline phases during a reaction. nih.govresearchgate.net

Advanced Magnetic Resonance: In-situ Nuclear Magnetic Resonance (NMR) spectroscopy can track the kinetics of a reaction by monitoring the concentration of various species over time, providing detailed kinetic models. acs.org For iron-specific insights, ⁵⁷Fe Mössbauer spectroscopy is invaluable for identifying the nature of different iron species present in a reaction mixture, distinguishing between active catalysts and off-cycle species. nih.gov

In-Situ TechniqueInformation GainedApplication to Iron 2-Ethylhexanoate Research
Raman/Infrared (IR) Spectroscopy Real-time monitoring of vibrational modes, bond formation/breaking, and functional group conversion. researchgate.netTracking the conversion of substrates and the structural integrity of the ethylhexanoate ligand during catalysis.
X-ray Absorption Spectroscopy (XAS) Determination of the local coordination environment and oxidation state of the iron center.Observing changes in the iron oxidation state (e.g., Fe(II) vs. Fe(III)) during redox catalytic cycles.
Powder X-ray Diffraction (PXRD) Identification of crystalline intermediates and phase transformations in solid-state or slurry reactions. nih.govCharacterizing catalyst precursors and identifying any solid intermediates or catalyst degradation products in real-time.
⁵⁷Fe Mössbauer Spectroscopy Precise determination of iron oxidation states, spin states, and coordination environments. nih.govDistinguishing between the catalytically active iron species and inactive or off-cycle complexes. nih.gov
Nuclear Magnetic Resonance (NMR) Quantitative kinetic data on the consumption of reactants and formation of products. acs.orgBuilding detailed kinetic models of the catalytic reaction to understand rate-determining steps.

Computational Chemistry and Machine Learning for Predictive Modeling of Iron 2-Ethylhexanoate Behavior in Complex Systems

The synergy between experimental work and theoretical modeling is accelerating chemical discovery. Computational chemistry and machine learning are emerging as indispensable tools for understanding and predicting the behavior of complex chemical systems.

Quantum Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to model the structure of the iron 2-ethylhexanoate complex, map out reaction energy profiles, and predict the transition states of catalytic cycles. This provides fundamental insights into reaction mechanisms that can be difficult to obtain experimentally. nih.gov

Machine Learning (ML) Models: As experimental data becomes more abundant, machine learning algorithms can be trained to predict the performance of a catalyst under different conditions. mdpi.com By inputting data on reaction parameters (temperature, pressure, reactant concentrations) and catalyst structure, an ML model can predict outcomes like yield and selectivity. This data-driven approach can rapidly screen vast parameter spaces to identify optimal reaction conditions, bypassing the time and resource-intensive nature of traditional one-variable-at-a-time experiments. researchgate.net

Integrated Computational Fluid Dynamics (CFD) and ML: For industrial-scale applications, the performance of a catalyst is also affected by physical processes like mass and heat transfer. Integrating machine learning models with CFD simulations can provide a holistic view of a chemical reactor. mdpi.com This approach can be used to design more efficient reactor systems for processes catalyzed by iron 2-ethylhexanoate, ensuring that its intrinsic chemical activity is fully realized on a large scale.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.